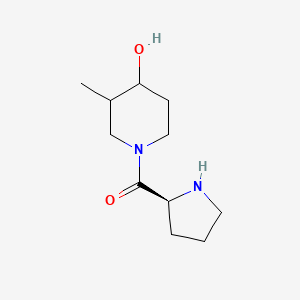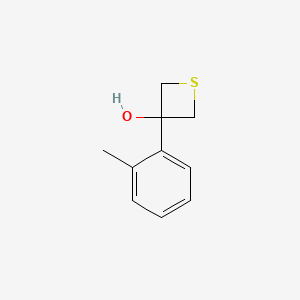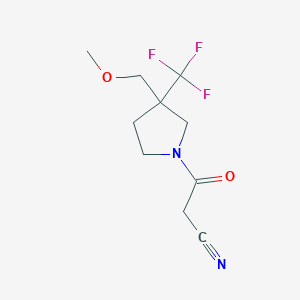
3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is an organic compound that contains a pyrrolidine ring substituted with methoxymethyl and trifluoromethyl groups, along with a nitrile and ketone functional group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Methoxymethyl and trifluoromethyl groups can be introduced via nucleophilic substitution or other suitable reactions.
Functional Group Addition: The nitrile and ketone groups can be added through reactions such as cyanation and oxidation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: Reduction reactions could target the ketone or nitrile groups.
Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved would be specific to the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)pyrrolidine: Similar structure but lacks the methoxymethyl and nitrile groups.
3-(Methoxymethyl)pyrrolidine: Lacks the trifluoromethyl and nitrile groups.
3-Oxopropanenitrile: Lacks the pyrrolidine ring and other substituents.
Uniqueness
The unique combination of functional groups in 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile gives it distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H13F3N2O2 |
|---|---|
Molekulargewicht |
250.22 g/mol |
IUPAC-Name |
3-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H13F3N2O2/c1-17-7-9(10(11,12)13)3-5-15(6-9)8(16)2-4-14/h2-3,5-7H2,1H3 |
InChI-Schlüssel |
SWMROMDROQJEDT-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(CCN(C1)C(=O)CC#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


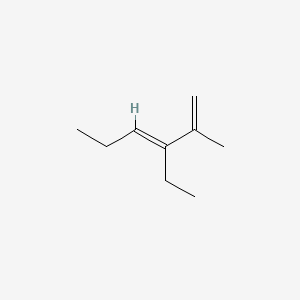
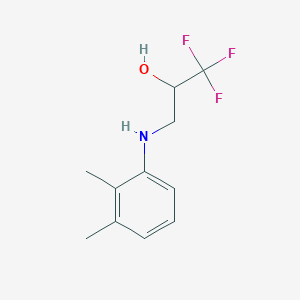


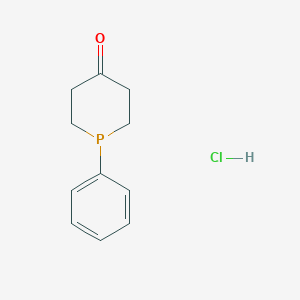
![Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13344366.png)
![(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13344367.png)

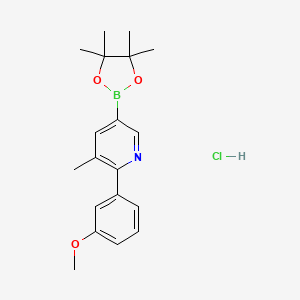

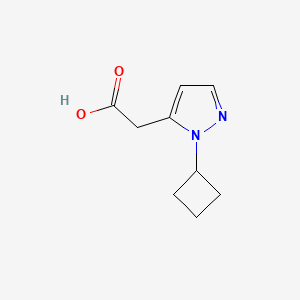
![8-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B13344390.png)
